Cas no 20082-91-1 (4,4-diethoxybutan-2-one)
4,4-diethoxybutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2-Butanone,4,4-diethoxy-
- 4,4-diethoxy-2-Butanone
- 4,4-DIETHOXY-BUTAN-2-ONE
- 4,4-diethoxybutan-2-one
- DTXSID80942237
- 4,4-Diethoxy-2-butanone #
- EN300-1126896
- FT-0740258
- 20082-91-1
- 2-Butanone, 4,4-diethoxy-
- NS00050622
- AKOS003672660
- SCHEMBL1878811
- 4,4-bis(ethyloxy)-2-butanone
-
- MDL: MFCD00460000
- Inchi: 1S/C8H16O3/c1-4-10-8(11-5-2)6-7(3)9/h8H,4-6H2,1-3H3
- InChI Key: MLNXBDIOCRSFNI-UHFFFAOYSA-N
- SMILES: O(CC)C(CC(C)=O)OCC
Computed Properties
- Exact Mass: 160.11000
- Monoisotopic Mass: 160.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.5A^2
- XLogP3: 0.5
Experimental Properties
- Density: 0.937
- Boiling Point: 214.4°C at 760 mmHg
- Flash Point: 73.7°C
- Refractive Index: 1.412
- PSA: 35.53000
- LogP: 1.36460
4,4-diethoxybutan-2-one Customs Data
- HS CODE:2914509090
- Customs Data:
China Customs Code:
2914509090Overview:
2914509090 Ketones containing other oxygen-containing groups. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS:2914509090 other ketones with other oxygen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
4,4-diethoxybutan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1126896-0.05g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.05g |
$528.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.1g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.1g |
$553.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.25g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.25g |
$579.0 | 2023-10-26 | |
| Enamine | EN300-1126896-0.5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 0.5g |
$603.0 | 2023-10-26 | |
| Enamine | EN300-1126896-1.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 1g |
$785.0 | 2023-05-26 | ||
| Enamine | EN300-1126896-2.5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 2.5g |
$1230.0 | 2023-10-26 | |
| Enamine | EN300-1126896-5.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 5g |
$2277.0 | 2023-05-26 | ||
| Enamine | EN300-1126896-10.0g |
4,4-diethoxybutan-2-one |
20082-91-1 | 10g |
$3376.0 | 2023-05-26 | ||
| Enamine | EN300-1126896-1g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 1g |
$628.0 | 2023-10-26 | |
| Enamine | EN300-1126896-5g |
4,4-diethoxybutan-2-one |
20082-91-1 | 95% | 5g |
$1821.0 | 2023-10-26 |
4,4-diethoxybutan-2-one Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4,4-diethoxybutan-2-one
Introduction to 4,4-diethoxybutan-2-one (CAS No. 20082-91-1)
4,4-diethoxybutan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 20082-91-1, is a significant organic compound with a wide range of applications in the chemical and pharmaceutical industries. This compound, featuring a unique structural framework of ethoxy groups attached to a butanone backbone, exhibits distinct chemical properties that make it valuable in synthetic chemistry and industrial processes. Its molecular structure, characterized by a ketone functional group and two ethoxy substituents, contributes to its versatility in various chemical reactions and transformations.
The synthesis of 4,4-diethoxybutan-2-one typically involves the condensation of ethyl acetate with diethyl oxalate under controlled conditions, followed by reduction to yield the desired product. This synthetic route highlights the compound's utility as an intermediate in the production of more complex molecules. The presence of ethoxy groups enhances its reactivity, making it a preferred choice for researchers exploring novel synthetic pathways and functional group transformations.
In recent years, 4,4-diethoxybutan-2-one has garnered attention in the field of medicinal chemistry due to its potential as a precursor in the development of bioactive molecules. Its structural motif is reminiscent of certain pharmacophores found in therapeutic agents, suggesting its utility in designing new drugs with enhanced efficacy and reduced side effects. Researchers have been investigating its role in synthesizing derivatives that exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The compound's ability to undergo further functionalization opens up avenues for creating structurally diverse molecules with tailored biological activities.
One of the most compelling aspects of 4,4-diethoxybutan-2-one is its role in catalytic processes. The ethoxy groups can participate in various organic transformations, such as nucleophilic addition reactions and condensation reactions, making it an effective catalyst or intermediate in multi-step syntheses. This property is particularly valuable in industrial applications where high yields and selectivity are crucial. Recent advancements in green chemistry have also explored the use of 4,4-diethoxybutan-2-one as a solvent or co-solvent in environmentally friendly reactions, reducing the reliance on traditional solvents that may have harmful environmental impacts.
The pharmaceutical industry has been particularly interested in exploring the potential of 4,4-diethoxybutan-2-one as a building block for drug discovery. Its structural features allow for easy modification at multiple sites, enabling chemists to design molecules with specific interactions with biological targets. For instance, derivatives of this compound have been studied for their ability to modulate enzyme activity and receptor binding affinity. Such modifications are critical in developing drugs that can precisely target diseases without affecting healthy cells. The growing body of research underscores the importance of 4,4-diethoxybutan-2-one as a key intermediate in modern drug development pipelines.
Moreover, 4,4-diethoxybutan-2-one has found applications beyond pharmaceuticals. In materials science, it serves as a precursor for synthesizing polymers and specialty chemicals that exhibit unique properties such as thermal stability and mechanical strength. These materials are used in various industries, including aerospace, automotive, and electronics, where high-performance components are essential. The compound's versatility underscores its significance not only as a chemical intermediate but also as a material science building block.
The future prospects of 4,4-diethoxybutan-2-one are promising given its broad utility across multiple domains. As research continues to uncover new synthetic methodologies and applications, this compound is expected to play an increasingly important role in both academic and industrial settings. The ongoing exploration of its derivatives and catalytic properties will likely lead to innovative solutions in drug development and material science. Consequently, 20082-91-1 remains a cornerstone compound worthy of continued investigation and utilization.
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